Spectroscopic Properties of 5-Nitrotryptophan in Aqueous Solution: A Technical Guide
Spectroscopic Properties of 5-Nitrotryptophan in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitrotryptophan (5-NTP) is a nitrated derivative of the essential amino acid L-tryptophan, formed under conditions of nitrative stress. Its presence in biological systems is often indicative of pathological processes involving reactive nitrogen species. Understanding the distinct spectroscopic properties of 5-NTP is crucial for its detection, quantification, and for its potential use as a site-specific probe in peptides and proteins. This technical guide provides a summary of the known spectroscopic characteristics of 5-Nitrotryptophan in aqueous solutions, detailed experimental protocols for its analysis, and logical workflows for its characterization. Due to the limited availability of comprehensive fluorescence data in the literature, this guide uses L-tryptophan as a comparative benchmark to highlight the expected impact of nitro-group substitution.
Physicochemical and Spectroscopic Data
The introduction of a nitro group to the indole (B1671886) ring of tryptophan significantly alters its electronic and, consequently, its spectroscopic properties. While data on UV-Visible absorption is available, detailed fluorescence characteristics such as quantum yield and lifetime in aqueous solution are not extensively reported in the literature. Nitration of tryptophan residues is generally known to cause a quenching of intrinsic fluorescence.[1]
The tables below summarize the available quantitative data for 5-Nitrotryptophan and provide the corresponding values for L-tryptophan for comparative analysis.
Table 1: Physicochemical Properties
| Property | 5-Nitro-L-tryptophan | L-Tryptophan |
| Molecular Formula | C₁₁H₁₁N₃O₄ | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 249.22 g/mol [2] | 204.23 g/mol |
| Protonated Ion Mass [M+H]⁺ | 250.08 Da[3] | 205.1 Da[3] |
Table 2: Spectroscopic Properties in Aqueous Solution (pH ≈ 7)
| Parameter | 5-Nitro-L-tryptophan | L-Tryptophan |
| UV Absorption Maxima (λ_abs) | Characteristic absorption for nitrated aromatic amino acids is noted, but specific λmax is not consistently reported. | ~280 nm[4] |
| Molar Extinction Coefficient (ε) | Not reported. | 5,579 M⁻¹cm⁻¹ at 278 nm[4] |
| Fluorescence Emission Maxima (λ_em) | Weakly fluorescent or quenched.[1][5] | ~350-360 nm[6][7] |
| Fluorescence Quantum Yield (Φ_f) | Not reported; expected to be very low. | ~0.12 - 0.14[4][8] (Note: Can be dependent on excitation wavelength[9]) |
| Fluorescence Lifetime (τ_f) | Not reported. | Biexponential decay with components of ~0.5 ns and ~3.1 ns.[6][10] |
Foundational and Experimental Visualizations
Visual diagrams are essential for understanding the underlying photophysical processes and the experimental steps required for spectroscopic analysis.
Caption: A simplified Jablonski diagram illustrating electronic transitions.
Caption: Experimental workflow for spectroscopic characterization.
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic and chromatographic analysis of 5-Nitrotryptophan.
UV-Visible Absorption Spectroscopy
This protocol outlines the measurement of the absorbance spectrum of 5-NTP to determine its maximum absorption wavelength (λ_max) and molar extinction coefficient (ε).
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Materials & Equipment:
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5-Nitro-L-tryptophan powder
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Aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.4)
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1 cm pathlength quartz cuvettes
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Dual-beam UV-Visible spectrophotometer
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Calibrated micropipettes and analytical balance
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Procedure:
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Stock Solution Preparation: Accurately weigh a small amount of 5-NTP and dissolve it in the aqueous buffer to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.
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Working Solutions: Prepare a series of dilutions from the stock solution in the same buffer. Aim for concentrations that will yield absorbance values between 0.1 and 1.0.
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Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
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Blanking: Fill a quartz cuvette with the aqueous buffer to serve as the reference/blank. Place it in the reference holder of the spectrophotometer. Place a second cuvette with the same buffer in the sample holder and run a baseline correction from approximately 200 nm to 500 nm.
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Measurement: Replace the buffer in the sample cuvette with one of the 5-NTP working solutions. Scan the absorbance over the same wavelength range.
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Data Collection: Record the full spectrum and note the wavelength of maximum absorbance (λ_max). Record the absorbance value at λ_max.
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Molar Extinction Coefficient Calculation: Repeat the measurement for all dilutions. Plot absorbance at λ_max versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
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Fluorescence Spectroscopy
This protocol describes the measurement of fluorescence emission and excitation spectra, and provides a framework for determining fluorescence quantum yield and lifetime.
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Materials & Equipment:
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5-NTP solution (prepared as above, with absorbance at excitation λ < 0.1)
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Aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.4)
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Fluorescence-grade quartz cuvettes (4-sided polished)
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Spectrofluorometer with excitation and emission monochromators
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For quantum yield: A reference standard with a known quantum yield (e.g., L-tryptophan in water, Φ_f = 0.14[8]).
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For lifetime: Time-Correlated Single Photon Counting (TCSPC) system.
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-
Procedure:
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Sample Preparation: Prepare a dilute solution of 5-NTP in the aqueous buffer. The absorbance at the intended excitation wavelength should be below 0.1 to avoid inner-filter effects.[4] Prepare a reference standard solution with a similar absorbance at the same excitation wavelength.
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Emission Spectrum:
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Place the blank (buffer) cuvette in the spectrofluorometer and record a blank scan to check for background signals.
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Replace with the 5-NTP sample cuvette. Set the excitation wavelength (e.g., the λ_max from UV-Vis or a standard wavelength like 295 nm).
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Scan the emission monochromator over a range starting ~10 nm above the excitation wavelength (e.g., 305 nm to 600 nm).
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The resulting spectrum will show the fluorescence intensity versus wavelength, with the peak being the λ_em.
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Excitation Spectrum:
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Set the emission monochromator to the λ_em determined in the previous step.
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Scan the excitation monochromator over a range of lower wavelengths (e.g., 230 nm to 320 nm).
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The resulting spectrum should resemble the absorption spectrum and confirms the absorbing species is responsible for the observed emission.
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Relative Quantum Yield (Φ_f) Measurement:
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Measure the integrated fluorescence intensity (area under the emission curve) for both the 5-NTP sample and the reference standard under identical excitation wavelength and slit width conditions.
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Measure the absorbance of both solutions at the excitation wavelength.
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Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts 's' and 'r' refer to the sample and reference, respectively. For aqueous solutions, the refractive index ratio is 1.
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Fluorescence Lifetime (τ_f) Measurement:
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This advanced measurement requires a TCSPC instrument.
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The sample is excited by a pulsed light source (e.g., a laser diode) at the desired wavelength.
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The instrument measures the time delay between the excitation pulse and the arrival of emitted photons at the detector.
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By collecting the arrival times of millions of photons, a decay histogram is constructed.
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This decay curve is then fitted to an exponential or multi-exponential function to determine the fluorescence lifetime(s).
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High-Performance Liquid Chromatography (HPLC) Separation
This protocol is adapted from methodologies used to separate nitrated amino acids from biological samples and standards.[3]
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Materials & Equipment:
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HPLC system with a UV-Vis or Diode Array Detector (DAD)
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C18 reverse-phase HPLC column
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5-NTP standard
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Mobile Phase: 25 mM monobasic sodium phosphate, 12.5% methanol, with pH adjusted to 2.7 using phosphoric acid.
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0.1% Trifluoroacetic acid (TFA) for sample dissolution.
-
-
Procedure:
-
Sample Preparation: Dissolve the 5-NTP standard or the sample containing it in a suitable solvent like 0.1% TFA in water.[3]
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HPLC Setup: Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1 ml/min).
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Injection: Inject a defined volume of the sample onto the column.
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Elution: Run the isocratic elution with the prepared mobile phase.
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Detection: Monitor the column eluent using the UV-Vis detector, typically at a wavelength relevant to the analyte (e.g., 280 nm or a wavelength in the 340-360 nm range characteristic of nitrated aromatics[3]).
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Identification: 5-Nitrotryptophan is identified by its characteristic retention time under these conditions. In the described system, it is the last peak to elute, at approximately 27 minutes.[3] The identity can be confirmed by collecting the peak and subjecting it to mass spectrometric analysis.
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References
- 1. Protein Nitrotryptophan: Formation, Significance and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Nitrotryptophan | C11H11N3O4 | CID 3246231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omlc.org [omlc.org]
- 5. 5-Cyanotryptophan as an Infrared Probe of Local Hydration Status of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Is the Fluorescence Quantum Yield of Tryptophan Independent of Excitat" by Nadia Abbass, Luis A. Ortiz-Rodríguez et al. [commons.case.edu]
- 10. researchgate.net [researchgate.net]
